ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-ethyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-19-11(3)16(18(21)22-5-2)14-10-15(20)12-8-6-7-9-13(12)17(14)19/h6-10,20H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCLAYCPVSNXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175363 | |
| Record name | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669778 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
49742-75-8 | |
| Record name | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49742-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has been studied for several medicinal applications:
Antitumor Activity
Research indicates that derivatives of this compound may exhibit antitumor properties. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown its potential as a hypoxia-selective cytotoxic agent, which could be beneficial in targeting tumor cells that thrive in low oxygen environments .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Its application as a precursor for the synthesis of anti-inflammatory agents has been noted, with potential mechanisms involving the inhibition of pro-inflammatory cytokines .
Neurological Applications
There is emerging evidence supporting the role of this compound as an antagonist at M4 muscarinic receptors, which are implicated in various neurological disorders. This suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Indole Framework : Starting from simpler indole derivatives.
- Hydroxylation and Carboxylation : Introducing hydroxyl and carboxyl groups to enhance biological activity.
These synthetic routes allow for the generation of various derivatives, which can be screened for enhanced pharmacological properties.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized assays to measure cell viability and apoptosis induction, confirming its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound, where it was shown to reduce inflammation markers in vitro. The study highlighted the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
The following analysis compares ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate with structurally and functionally related indole derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural Comparisons
Key Observations :
- Position 1 Substituents : The ethyl group in the target compound contrasts with bulkier aryl or heteroaryl groups (e.g., dichlorobenzyl in RAF-01 or pyridinylmethyl in ). Smaller alkyl groups may enhance metabolic stability compared to aromatic substituents .
- Position 5 Hydroxy Group : The 5-hydroxy moiety is conserved in all benzo[g]indole derivatives, suggesting its critical role in hydrogen bonding for enzyme inhibition .
Key Observations :
- The Nenitzescu reaction is a common route for 5-hydroxyindoles, but yields vary significantly (11–62%) depending on substituents and catalysts .
- Bulky substituents at position 1 (e.g., phenethyl) may improve reaction efficiency compared to heteroaryl groups .
Key Observations :
Biological Activity
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine.
- IUPAC Name : Ethyl 1-ethyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate
- CAS Number : 49742-75-8
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 410 °C
- Melting Point : 210 °C
Synthesis
This compound can be synthesized through several methods, including:
- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with a ketone in acidic conditions.
- Reflux Method : Utilizes methanol and methanesulfonic acid to promote cyclization and formation of the indole structure.
Biological Activity
This compound exhibits a range of biological activities, including:
Anticancer Activity
Research has indicated that this compound may inhibit the growth of various cancer cell lines. For instance, studies have shown that it induces apoptosis in human breast cancer cells by modulating pathways related to cell survival and death.
Antimicrobial Properties
In vitro studies demonstrate that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory pathways, particularly lipoxygenases. This inhibition could contribute to its anti-inflammatory effects.
The compound's mechanism of action involves:
- Enzyme Interaction : It binds to active sites on enzymes, inhibiting their function.
- Cell Signaling Modulation : Alters signaling pathways that control cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Influences oxidative stress levels within cells, potentially leading to cell death in malignant cells.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced cell viability in MCF7 breast cancer cells through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Another study demonstrated its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as an alternative treatment option .
- Inflammatory Response Modulation : Research indicated that the compound could reduce inflammation markers in animal models, suggesting its use in treating inflammatory diseases .
Q & A
Q. What are the key parameters for optimizing the synthesis of ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature: Maintained between 50–80°C to avoid side reactions (e.g., over-esterification) while ensuring complete conversion .
- Solvent Choice: Dichloromethane or toluene is preferred for benzoylation steps to stabilize intermediates .
- Catalysts: Acidic catalysts (e.g., sulfuric acid) enhance esterification efficiency, as seen in analogous indolecarboxylate syntheses .
- Reaction Time: Monitored via thin-layer chromatography (TLC) to terminate reactions at ~85–90% yield to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: A combination of techniques ensures accurate characterization:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and methyl groups) and hydroxyl proton environments .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., expected m/z ~350–400 range for analogous benzo[g]indoles) .
- X-ray Crystallography: Resolves steric effects and electronic distribution if single crystals are obtained .
- HPLC: Validates purity (>95%) by quantifying residual solvents or unreacted precursors .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Cross-Verification: Compare data with structurally similar compounds (e.g., ethyl 4-chloro-5-formyl-indole-2-carboxylate) to identify substituent effects .
- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra, aiding in peak assignment .
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled reagents to trace signal origins in complex spectra .
Q. What experimental strategies are recommended for probing the biological activity of this compound?
- Methodological Answer: Focus on targeted interaction studies:
- Enzyme Assays: Screen against cytochrome P450 isoforms or kinases using fluorescence-based assays (e.g., indole derivatives inhibit CYP3A4) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (IC₅₀) .
- In Vitro Models: Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects via MTT assays, noting cytotoxicity thresholds .
Q. How can multi-step synthetic pathways be designed to improve regioselectivity in benzo[g]indole derivatives?
- Methodological Answer: Regioselective synthesis involves:
- Protecting Groups: Temporarily block the 5-hydroxy group with tert-butyldimethylsilyl (TBS) ethers during alkylation to direct reactivity to the 1-ethyl position .
- Microwave-Assisted Synthesis: Enhances yield in condensation steps (e.g., forming the benzo[g]indole core) while reducing reaction time .
- Flow Chemistry: Minimizes side products in exothermic steps (e.g., benzoylation) via precise temperature and mixing control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
